molecular formula C17H27NO B3100293 (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 136655-20-4

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B3100293
CAS RN: 136655-20-4
M. Wt: 261.4 g/mol
InChI Key: HQGWTXXZVBZBPH-UHFFFAOYSA-N
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Description

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 5-MeO-DPT, is a psychoactive compound that belongs to the class of tryptamines. It is a derivative of the more well-known compound DMT (N,N-Dimethyltryptamine) and shares some similarities in terms of its effects on the human body. However, 5-MeO-DPT has a unique chemical structure that gives it distinct properties and makes it an interesting subject for scientific research. In

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized through various methods, showcasing its potential for biological activity. For example, a straightforward synthesis from 2-naphthoic acid resulted in the biologically active title compound as hydrogen chloride salt, emphasizing alternative pathways for creating dopaminergic compounds (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, the structural studies on organoboron compounds incorporating similar tetrahydronaphthalene derivatives highlight the versatility of these compounds in complex chemical syntheses and the exploration of their physical properties and crystal structures (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).

Dopaminergic Activity

The compound's dopaminergic activity has been investigated, with studies showing its potent effects compared to known agonists. Research indicates that the structural requirements for central dopamine receptor agonists involve specific chirality and substitution patterns, suggesting that the compound's enantiomers play a critical role in its dopaminergic activity (Mcdermed, Mckenzie, & Freeman, 1976). This work paves the way for the development of new therapeutic agents targeting dopamine receptors.

Receptor Affinity and Selectivity

Modifications to the tetrahydronaphthalene structure have been explored to influence lipophilicity and receptor activity, aiming for potential therapeutic and diagnostic applications. Analogues with added polar functionality and reduced lipophilicity were designed, showing significant affinity and selectivity towards σ receptors, indicating the compound's potential as a template for developing positron emission tomography (PET) radiotracers (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011). Such research underscores the compound's versatility in creating new molecular entities for imaging and therapeutic interventions.

properties

IUPAC Name

(2S)-5-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-9-10-16-14(13-15)7-6-8-17(16)19-3/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWTXXZVBZBPH-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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